N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide (CAS: 2034481-83-7; molecular formula: C₁₄H₁₇NO₂S₂; molecular weight: 295.42 g/mol) is a synthetic thiophene-based carboxamide derivative. Its structure features a pentyl chain substituted with a hydroxyl group at the 5-position and a thiophen-3-yl moiety at the 3-position, linked to a thiophene-2-carboxamide group (Figure 1). The compound is available in research-grade quantities (90% purity) with a 3-week lead time and pricing ranging from $402.00 to $1,158.00 (discounted) depending on scale .
Key structural attributes include:
- Hydrophilic hydroxyl group: Enhances solubility in polar solvents.
- Flexible pentyl chain: Facilitates conformational adaptability for target binding.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-7-4-11(12-5-9-18-10-12)3-6-15-14(17)13-2-1-8-19-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPTZACXEUQGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides and strong bases like sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, typically using carboxylic acids and amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (bromine) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Br2, HNO3, FeCl3 (ferric chloride)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene-containing molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Materials Science: In organic electronics, the compound may participate in charge transport and light-emitting processes, facilitated by its conjugated thiophene rings.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Thiophene carboxamides are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS: Not specified; molecular formula: C₁₁H₈N₂O₃S)
- Structural differences :
- Substituted with a nitro group on the phenyl ring instead of a hydroxyl-pentyl chain.
- Lacks the thiophen-3-yl substituent present in the target compound.
- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals .
- Crystallography :
- Bioactivity: Exhibits genotoxicity in bacterial and mammalian cells, attributed to nitro group redox activity .
N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b)
- Structural differences: Incorporates a benzo[b]thiophene core instead of a simple thiophene.
- Synthesis : Derived from tert-butyl 4-((2-carbamoylbenzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate via LC-MS purification .
- Physicochemical Properties :
- Higher molecular weight (423.55 g/mol vs. 295.42 g/mol).
- Enhanced rigidity due to fused benzo[b]thiophene.
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid (41p)
- Structural differences :
- Replaces the carboxamide with an isoxazole-carboxylic acid group.
- Methyl substituents on both thiophene and isoxazole rings.
- Synthesis : Prepared via hydrolysis of ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate using NaOH .
- Applications : Intermediate for kinase inhibitors; lacks the hydroxyl-pentyl chain’s solubility advantages .
Key Trends and Insights
Bioactivity and Substituents: Nitro and hydroxyl groups confer divergent bioactivities (genotoxicity vs. solubility). Thiophene-3-yl substitution (target compound) may enhance π-stacking vs. thiophene-2-yl in analogs .
Synthetic Complexity :
- Target compound’s pentyl chain introduces synthetic challenges (e.g., regioselective hydroxylation) compared to simpler aryl analogs .
Crystallographic Behavior: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit weak non-classical interactions, whereas the target compound’s hydroxyl group may enable stronger hydrogen bonding .
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a thiophene ring, a hydroxyl group, and a carboxamide moiety, which are critical for its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These interactions may include:
- Enzyme Inhibition : Similar thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that thiophene derivatives exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have demonstrated the ability to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .
Table 1: Comparative Anti-inflammatory Activity of Thiophene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | COX inhibition |
| Compound B | 6.0 | LOX inhibition |
| This compound | TBD | TBD |
Cytotoxicity Against Cancer Cells
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may possess significant anticancer properties, potentially acting as a chemosensitizer in combination therapies.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 | TBD | Sorafenib |
| MCF-7 | TBD | Doxorubicin |
| U-937 | TBD | TBD |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
